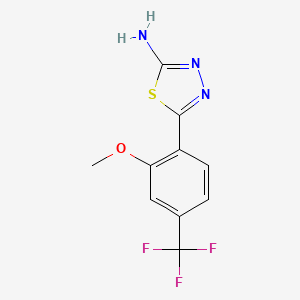
5-(2-Methoxy-4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD22564181 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22564181 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of MFCD22564181 is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk while maintaining its integrity.
Análisis De Reacciones Químicas
Types of Reactions
MFCD22564181 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MFCD22564181 can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
MFCD22564181 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which MFCD22564181 exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms.
Propiedades
Fórmula molecular |
C10H8F3N3OS |
|---|---|
Peso molecular |
275.25 g/mol |
Nombre IUPAC |
5-[2-methoxy-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3OS/c1-17-7-4-5(10(11,12)13)2-3-6(7)8-15-16-9(14)18-8/h2-4H,1H3,(H2,14,16) |
Clave InChI |
JLUUOLXFUSUSAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(F)(F)F)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


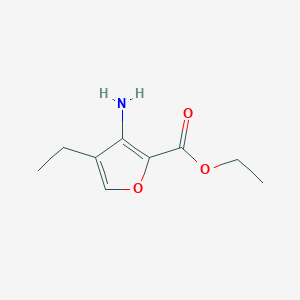
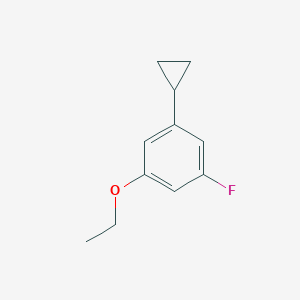
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
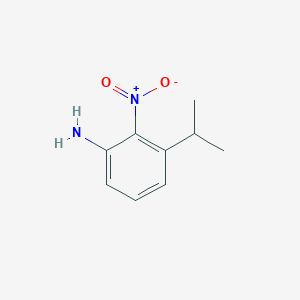
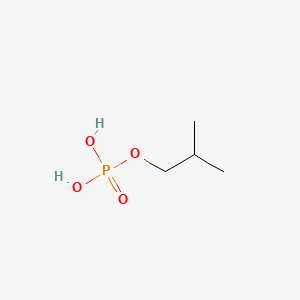
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)


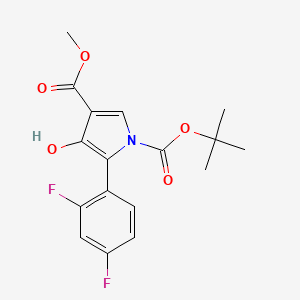

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)

